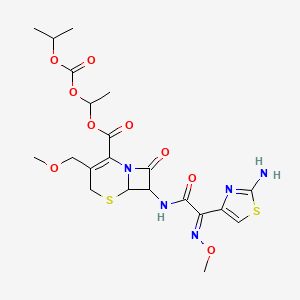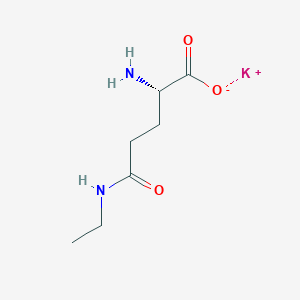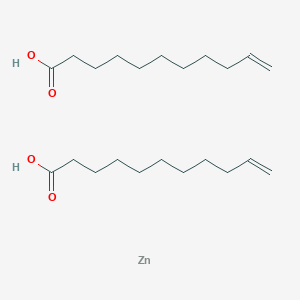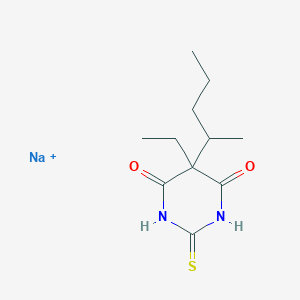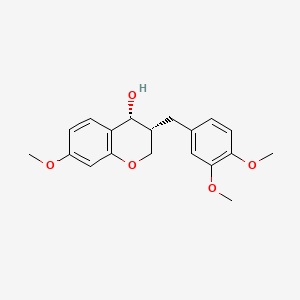
Tetrahydrosappanone A trimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrosappanon A Trimethyläther ist eine chemische Verbindung, die aus Sappanholz (Caesalpinia sappan) gewonnen wird. Es ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter entzündungshemmende und antioxidative Eigenschaften. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetrahydrosappanon A Trimethyläther umfasst typischerweise die Methylierung von Tetrahydrosappanon A. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Tetrahydrosappanon A Trimethyläther folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
Tetrahydrosappanon A Trimethyläther unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können in Gegenwart von Nucleophilen wie Halogeniden oder Aminen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenide oder Amine in polaren aprotischen Lösungsmitteln wie DMF oder DMSO.
Hauptprodukte gebildet
Oxidation: Oxidierte Derivate von Tetrahydrosappanon A Trimethyläther.
Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.
Substitution: Substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als chemische Sonde verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Untersucht wegen seiner entzündungshemmenden und antioxidativen Eigenschaften, was es zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen macht.
Industrie: Einsatz bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Kosmetika.
Wirkmechanismus
Tetrahydrosappanon A Trimethyläther übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms IMPDH2 (Inosinmonophosphat-Dehydrogenase 2) aus. Diese Hemmung führt zur Unterdrückung des NF-κB-Signalwegs, der an der Regulation von Entzündungsreaktionen beteiligt ist. Durch die Zielsetzung von IMPDH2 kann Tetrahydrosappanon A Trimethyläther Neuroinflammation und andere entzündliche Erkrankungen reduzieren .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrosappanone A trimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chemical probe to study reaction mechanisms and pathways.
Biology: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
Tetrahydrosappanone A trimethyl ether exerts its effects primarily through the inhibition of the enzyme IMPDH2 (inosine monophosphate dehydrogenase 2). This inhibition leads to the suppression of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. By targeting IMPDH2, this compound can reduce neuroinflammation and other inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sappanon A: Die Stammverbindung von Tetrahydrosappanon A Trimethyläther, bekannt für ihre entzündungshemmenden Eigenschaften.
Deoxysappanon B 7,3'-Dimethyletheracetat: Ein weiteres Derivat mit ähnlichen biologischen Aktivitäten.
Syringasäure: Eine phenolische Verbindung mit antioxidativen Eigenschaften.
Einzigartigkeit
Tetrahydrosappanon A Trimethyläther zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Sappanon A, aus. Die Trimethyläthermodifikation verbessert seine Löslichkeit und macht es für pharmazeutische Anwendungen besser geeignet .
Eigenschaften
Molekularformel |
C19H22O5 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1 |
InChI-Schlüssel |
KXFFLWDYUNIJNU-BFUOFWGJSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



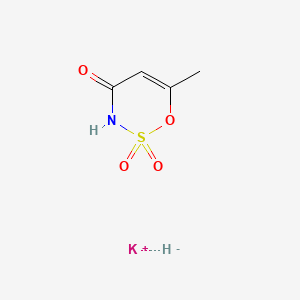
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
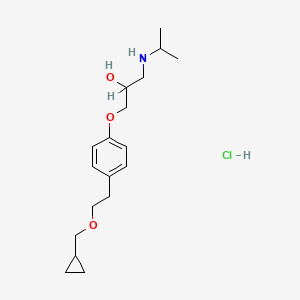
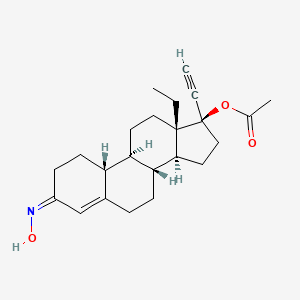



![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

